3-bromo-5-iodo-4-methylbenzoic acid
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Overview
Description
3-Bromo-5-iodo-4-methylbenzoic acid is a halogen-substituted carboxylic acid with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . This compound is characterized by the presence of bromine and iodine atoms on the benzene ring, along with a carboxylic acid group and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-iodo-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination and iodination of 4-methylbenzoic acid. The process typically includes the following steps:
Bromination: 4-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Heck Coupling: Palladium catalysts and alkenes are used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of the carboxylic acid group.
Major Products Formed
Phenyl (3-bromo-5-iodo)benzoate: Formed through esterification reactions.
Methyl 3-bromo-5-iodobenzoate: Formed through methylation reactions.
3-Bromo-5-(triisopropylsilylethynyl)benzoic acid: Formed through Sonogashira coupling reactions.
Scientific Research Applications
3-Bromo-5-iodo-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-iodo-4-methylbenzoic acid depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, with the bromine and iodine atoms facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes . The carboxylic acid group can participate in esterification and reduction reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
3-Bromo-5-iodo-4-methylbenzoic acid can be compared with other halogen-substituted benzoic acids:
3-Bromo-5-iodobenzoic acid: Similar structure but lacks the methyl group at the 4-position.
2-Fluoro-6-iodobenzoic acid: Contains fluorine and iodine atoms but differs in the position of substitution.
4-Bromo-2-fluorobenzoic acid: Contains bromine and fluorine atoms but differs in the position of substitution.
The presence of both bromine and iodine atoms, along with the methyl group, makes this compound unique and versatile for various chemical transformations .
Properties
CAS No. |
1229245-20-8 |
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Molecular Formula |
C8H6BrIO2 |
Molecular Weight |
340.9 |
Purity |
95 |
Origin of Product |
United States |
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